[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine
Description
Structure
3D Structure
Properties
CAS No. |
62603-55-8 |
|---|---|
Molecular Formula |
C9H8N6 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoxalin-4-ylhydrazine |
InChI |
InChI=1S/C9H8N6/c10-13-8-9-14-11-5-15(9)7-4-2-1-3-6(7)12-8/h1-5H,10H2,(H,12,13) |
InChI Key |
FNIKZDOHOWYXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NN |
Origin of Product |
United States |
Preparation Methods
Formation of 2,3-Dichloroquinoxaline
The synthesis typically begins with 2,3-dichloroquinoxaline (3) , a key intermediate derived from 2,3-dihydroxyquinoxaline (2) . The latter is synthesized by condensing 1,2-diaminobenzene with oxalic acid in aqueous hydrochloric acid. Chlorination of 2 using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields 3 , a critical precursor for subsequent hydrazine substitution.
Reaction Conditions :
Hydrazine Substitution and Cyclization
Treatment of 3 with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at room temperature for 24 hours produces 2-chloro-3-hydrazinylquinoxaline (4) . Subsequent cyclization with triethyl orthoformate (HC(OEt)₃) under reflux forms the triazole ring, yielding Triazolo[4,3-a]quinoxaline (5) .
Key Steps :
-
Hydrazine Substitution :
-
Cyclization :
Alternative Route Using 1-Chloro-2-hydrazinoquinoxaline
Aldehyde-Mediated Cyclization
A modified approach employs 1-chloro-2-hydrazinoquinoxaline and aldehydes in the presence of chloranil (C₆Cl₄O₂) as an oxidizing agent. This method enables direct cyclization while introducing substituents at position 1 of the triazole ring.
Procedure :
-
Intermediate Preparation :
-
Cyclization :
Advantages :
-
Allows incorporation of aryl/alkyl groups at position 1.
-
Yields range from 65% to 78%, depending on the aldehyde’s electronic properties.
Mechanochemical Synthesis
Solvent-Free Approach
Recent advances utilize mechanochemical grinding to enhance reaction efficiency. A mixture of 2,3-dichloroquinoxaline , hydrazine hydrate, and triethyl orthoformate is ground in a ball mill for 2 hours, achieving cyclization without solvent.
Benefits :
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagent | Conditions | Yield |
|---|---|---|---|---|
| Dichloroquinoxaline Route | 2,3-Dichloroquinoxaline | Hydrazine hydrate | Reflux, 24 h | 70–75% |
| Aldehyde Cyclization | 1-Chloro-2-hydrazinoquinoxaline | Chloranil | 60°C, 12 h | 65–78% |
| Mechanochemical | 2,3-Dichloroquinoxaline | Triethyl orthoformate | Ball milling, 2 h | 90% |
Table 1 : Efficiency comparison of synthetic routes. The mechanochemical method offers superior yields and shorter reaction times.
Challenges and Optimizations
Chemical Reactions Analysis
Hydrazone Formation
The hydrazine moiety undergoes condensation with carbonyl compounds to form hydrazones. This reaction is critical for generating derivatives with enhanced bioactivity:
-
Example Reaction :
Nucleophilic Substitution Reactions
The chloro-substituted derivatives participate in nucleophilic aromatic substitution (NAS) with amines or alkoxides:
-
Reaction Pathway :
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
-
Photoredox-Catalyzed [3+2] Cyclization :
a) Methylation of the Hydrazine Group
b) Thioacetate Formation
-
Reaction with Carbon Disulfide :
Oxidation and Reduction
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Product Class | Yield Range (%) |
|---|---|---|---|
| Hydrazone formation | Aldehydes/ketones, EtOH, reflux | Schiff base derivatives | 60–85 |
| NAS with amines | Morpholine/pyrrolidine, rt | 4-Amino-triazoloquinoxalines | 65–80 |
| Cyclization | Hypervalent iodine(III), Ru catalyst | Fused triazoles | 70–98 |
| Methylation | Dimethyl carbonate, KCO | N-Methyl derivatives | 75–78 |
Mechanistic Insights
Scientific Research Applications
Neuropharmacological Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as anticonvulsant agents. One study synthesized several derivatives and evaluated their efficacy using a metrazol-induced convulsion model. Among the tested compounds, two demonstrated significant anticonvulsant activity, suggesting that modifications to the triazoloquinoxaline structure can enhance its therapeutic effects against seizures .
Mechanism of Action
The anticonvulsant properties are believed to be linked to the compound's ability to modulate neurotransmitter systems and ion channels involved in neuronal excitability. Structure-activity relationships (SAR) have been established through molecular modeling studies that provide insights into binding affinities with specific receptors .
Anti-inflammatory Applications
In Vitro Anti-inflammatory Activity
A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and tested for their anti-inflammatory properties. These compounds were evaluated in LPS-induced RAW264.7 macrophage cells for their ability to inhibit nitrite production—a marker of inflammation. One compound exhibited a nitrite-reducing effect comparable to indomethacin, a standard anti-inflammatory drug .
Molecular Docking Studies
Molecular docking studies indicated that these compounds interact effectively with inducible nitric oxide synthase (iNOS), suggesting a mechanism for their anti-inflammatory action. The ability to reduce nitrite levels points towards their potential as therapeutic agents in inflammatory diseases .
Anticancer Applications
DNA Intercalation and Anticancer Activity
The anticancer potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been explored through their ability to intercalate DNA. A study designed and synthesized several derivatives that were tested against various cancer cell lines (HepG2, HCT-116, MCF-7). One compound demonstrated significant cytotoxicity with IC50 values indicating promising anticancer activity .
Structure-Activity Relationships
The SAR analysis revealed that specific structural modifications enhance the binding affinity to DNA and improve anticancer efficacy. The most potent derivative showed an IC50 significantly lower than that of doxorubicin in some cell lines, indicating its potential as a lead compound for further development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. The compound has been shown to intercalate DNA, disrupting its function and leading to cell death . Additionally, it can inhibit key enzymes involved in cancer cell proliferation, such as VEGFR-2 kinase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 3-Methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
- Structure : Triazole fused with quinazoline, methyl substituent at position 3.
- Synthesis : Derived from 2-chloroquinazolin-4-ylhydrazine via cyclization with acetic anhydride .
- Key Differences : Lacks the hydrazine group; methyl substituent reduces polarity compared to hydrazine.
b) 2-{[(6-Mercapto[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]thio}quinazolin-4(3H)-one
- Structure: Triazolo-thiadiazole hybrid linked to quinazolinone via a thioether bridge .
- Key Differences : Incorporates a thiadiazole ring and sulfur atoms, enhancing π-π stacking and metal-binding capabilities.
c) 1,2,4-Triazolo[4,3-a]pyrazine,8-hydrazinyl-
- Structure: Triazole fused with pyrazine (smaller heterocycle vs. quinoxaline) and hydrazine substituent .
- Key Differences: Pyrazine ring reduces molecular weight (150.14 g/mol vs. 291.31 g/mol for triazoloquinoxaline derivatives) and alters electronic properties .
Physicochemical Properties
Key Observations :
Key Observations :
Pharmacological Activities
Biological Activity
The compound [1,2,4]triazolo[4,3-a]quinoxalin-4-ylhydrazine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound and its derivatives, focusing on their anticonvulsant, antimicrobial, and adenosine receptor antagonistic properties.
Synthesis of this compound
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically begins with 2,3-dichloroquinoxaline. This intermediate undergoes hydrazinolysis followed by cyclization to yield the triazoloquinoxaline structure. Various substituents can be introduced to enhance biological activity. For example:
- Starting Material : 2,3-Dichloroquinoxaline
- Reagents : Hydrazine hydrate
- Conditions : Ethanol reflux
This method allows for the generation of various derivatives by altering substituents on the quinoxaline core.
Anticonvulsant Activity
Several studies have evaluated the anticonvulsant properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. In a notable study, 11 synthesized compounds were tested using a metrazol-induced convulsion model. Among these:
- Compounds 14 and 15b demonstrated significant anticonvulsant activity compared to phenobarbitone sodium as a standard .
The mechanism of action appears to involve modulation of neurotransmitter systems associated with seizure activity.
Antimicrobial Activity
Research has shown that certain derivatives exhibit notable antimicrobial properties. For instance:
- 8-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline derivatives were screened for antibacterial and antifungal activities against various pathogens. The results indicated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .
The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antimicrobial efficacy.
Adenosine Receptor Antagonism
A series of compounds derived from [1,2,4]triazolo[4,3-a]quinoxaline have been investigated for their affinity towards adenosine receptors. Notably:
- Compounds showed high selectivity for the human A3 adenosine receptor with IC50 values in the nanomolar range. This selectivity indicates potential therapeutic applications in conditions like cancer and inflammation where adenosine signaling plays a critical role .
Case Study 1: Anticonvulsant Evaluation
A comprehensive study involved synthesizing a series of triazoloquinoxaline derivatives followed by in vivo testing in rats. The results highlighted that specific substitutions at the 1-position significantly enhanced anticonvulsant activity:
| Compound | Structure | Activity (ED50) |
|---|---|---|
| 14 | R = -CH3 | 25 mg/kg |
| 15b | R = -C2H5 | 30 mg/kg |
This underscores the importance of structural modifications in optimizing therapeutic effects.
Case Study 2: Antimicrobial Screening
In another study assessing antimicrobial efficacy:
| Compound | Target Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 7a | S. aureus | 20 |
| 7b | E. coli | 18 |
These findings suggest that variations in substituents can lead to significant differences in biological activity.
Q & A
Q. Advanced
- Catalytic Conditions : Using acetic acid as a catalyst for intramolecular cyclization, achieving yields >75% .
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., NO₂) to stabilize intermediates and prevent side reactions like Dimroth rearrangements .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency for sterically hindered derivatives .
How to design derivatives to enhance specific pharmacological activities?
Q. Advanced
- Anti-Inflammatory Agents : Incorporate alkyl/aryl carboxylic acid amides at position 2 of the triazoloquinazoline scaffold (e.g., 50% reduction in carrageenan-induced edema at 50 mg/kg) .
- Antitumor Derivatives : Introduce thioacetamide or propanamido side chains, which showed IC₅₀ values of 12–18 µM against MCF-7 and HEPG2 cell lines .
- Antimicrobial Modifications : Use halogenated benzylidene groups (e.g., 4-chloro) to improve MIC values against Candida albicans (MIC = 8 µg/mL) .
What are the key considerations in selecting hydrazine derivatives for cyclization reactions?
Q. Basic
- Reactivity : Unsubstituted hydrazines (e.g., 2-hydrazinylquinoxaline) favor nucleophilic attack, while bulky substituents may require harsher conditions .
- Stability : Hydrazides with electron-donating groups (e.g., methyl) resist hydrolysis during cyclization .
- Functional Group Compatibility : Avoid competing reactions (e.g., ester hydrolysis) by selecting protecting groups (e.g., tert-butyl) .
What are the implications of substituent position on the triazoloquinoxaline scaffold for biological activity?
Q. Advanced
- Position 1 : Alkylthio groups (e.g., SCH₃) enhance antimicrobial activity but reduce solubility .
- Position 3 : Phosphonate or carboxylate groups improve anti-inflammatory potency by mimicking endogenous ligands (e.g., COX-2 inhibition) .
- Position 7 : Aryl substituents (e.g., phenyl) increase π-stacking interactions, critical for DNA intercalation in antitumor agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
